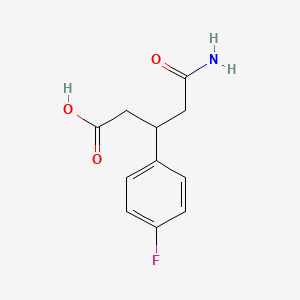

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-amino-3-(4-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXZXWCYAOWCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method is the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form 4-fluorocinnamic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and hydrolysis, to yield the final product.

Industrial Production Methods

In industrial settings, the production of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances bioactivity and metabolic stability, making it a valuable component in drug formulation. Notably, compounds containing fluorine often exhibit improved pharmacokinetic properties, which are essential for therapeutic efficacy .

Case Studies

- Anti-inflammatory Drugs : Research has demonstrated that this compound can be utilized in the development of anti-inflammatory and analgesic drugs. Its structural properties allow for the modification of existing drug candidates to enhance their effectiveness and reduce side effects .

- Alzheimer’s Disease Treatment : Fluorinated amino acids have been explored in the design of γ-secretase inhibitors, which are crucial for treating Alzheimer’s disease. The incorporation of such compounds into drug design has shown promising results in preclinical studies .

Biochemical Research

Investigating Metabolic Pathways

In biochemical research, 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid is used to study metabolic pathways and enzyme interactions. Researchers utilize this compound to understand disease mechanisms and identify potential therapeutic targets. Its ability to modulate enzyme activity makes it an essential tool for exploring biochemical processes .

Material Science

Enhancing Material Properties

This compound can be integrated into polymer formulations to improve thermal stability and mechanical strength. The incorporation of fluorinated compounds is known to enhance the durability and performance of materials, making them suitable for advanced applications in various industries .

| Property | Improvement Due to Fluorination |

|---|---|

| Thermal Stability | Increased resistance to heat |

| Mechanical Strength | Enhanced toughness |

| Chemical Resistance | Better performance in harsh environments |

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid contributes to the formulation of more effective and environmentally friendly agrochemicals. Its fluorine content can modify the physicochemical properties of active ingredients, improving their efficacy as herbicides and pesticides .

Analytical Chemistry

Standardization in Analytical Methods

The compound is utilized as a standard in various analytical methods, aiding in the quantification and detection of similar compounds within complex mixtures. This application is particularly important for quality control across different industries, ensuring the purity and effectiveness of chemical products .

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

*Estimated based on chloro analog data.

Physicochemical Differences

- Lipophilicity : Fluorinated and chlorinated analogs exhibit higher logP values (2.47–3.12) than ALA (-1.2), suggesting improved membrane permeability .

- Thermal Stability: Chloro analog melts at 168–170°C, indicating higher crystallinity than non-aromatic ALA (decomposes at 58–60°C) .

Key Research Findings

Fluorination Advantages: Fluorinated aryl groups enhance metabolic stability and bioavailability. For example, 5-(4-fluorophenyl)-5-oxopentanoic acid shows 84% yield in deep eutectic solvent (DES) systems, outperforming aqueous buffers (66%) .

Chloro vs. Fluoro : Chloro analogs (e.g., Baclofen impurity B) are more widely studied but may exhibit higher toxicity due to C-Cl bond reactivity compared to C-F bonds .

Synthetic Challenges: Introducing both amino and aryl groups requires multi-step protection/deprotection strategies, as seen in tetrazine derivatives .

Biological Activity

5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H12FNO3

- Molecular Weight : 229.22 g/mol

- Structural Features : The compound contains an amino group, a fluorophenyl moiety, and a keto group, which contribute to its biological activity.

The mechanism of action of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid is believed to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its unique structural features enhance binding affinity to these targets, potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid:

| Study | Biological Target | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Acetylcholinesterase | Inhibition | 0.53 | Slow-binding inhibitor |

| Study 2 | Cytochrome P450 | Substrate | Not specified | Potential for drug metabolism |

| Study 3 | Protein Kinase | Modulation | Not specified | Impacts signaling pathways |

Case Studies

- Enzyme Inhibition : A study demonstrated that 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid inhibits acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The kinetic analysis indicated a slow-binding mechanism with a Ki value of approximately 0.53 nM, suggesting potential applications in treating neurodegenerative diseases.

- Agrochemical Applications : Research has explored the potential use of this compound in agrochemicals due to its biological activity against pests and pathogens. Its unique structure allows for selective targeting while minimizing harm to non-target species, indicating its utility in sustainable agriculture.

- Medicinal Chemistry : Investigations into the compound's role as a biochemical probe have highlighted its potential for drug development. The interaction with various molecular targets suggests that it could be optimized for therapeutic applications, particularly in oncology and neurology.

Q & A

Q. What synthetic routes are reported for 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves condensation of 4-fluorophenylacetone derivatives with protected amino acids (e.g., valine or alanine analogs), followed by deprotection. Key intermediates like 3-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido)-5-fluoro-4-oxopentanoic acid (CAS 582316-00-5) require careful pH control (predicted pKa ~3.92) during purification to avoid hydrolysis . Optimization of reaction time and temperature (e.g., reflux in THF at 65°C) improves yield by minimizing side reactions like keto-enol tautomerization.

Q. How can spectroscopic methods (NMR, IR) distinguish the keto form from potential tautomers?

Methodological Answer: The keto form (5-oxopentanoic acid backbone) is confirmed via NMR by a carbonyl signal at ~208 ppm. Tautomeric enol forms would show distinct NMR shifts (e.g., broad -OH peaks at δ 12-14 ppm). IR spectroscopy further validates the keto group via a strong C=O stretch at ~1720 cm⁻¹. Discrepancies in predicted vs. observed boiling points (e.g., 643.6±55.0°C) may indicate tautomeric impurities requiring column chromatography (silica gel, ethyl acetate/hexane) .

Q. What solvent systems are optimal for recrystallization based on predicted physicochemical properties?

Methodological Answer: The compound’s predicted density (1.299 g/cm³) and moderate polarity (PSA 121.8 Ų) suggest mixed solvents like ethanol/water or acetone/hexane for recrystallization. Solubility in polar aprotic solvents (e.g., DMF) facilitates dissolution, while gradual addition of non-polar antisolvents (hexane) induces crystallization. Monitor pH to avoid protonation of the amino group (pKa ~3.92) during aqueous workup .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: Fluorine’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution at the meta position. DFT calculations (B3LYP/6-311+G**) can map electrostatic potential surfaces to predict reactivity. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) introduces functional groups for structure-activity studies .

Q. What strategies resolve contradictions in reported pKa values for the carboxylic acid group?

Methodological Answer: Discrepancies in predicted pKa (~3.92) vs. experimental values arise from solvent effects or tautomerization. Use potentiometric titration in varying ionic strength buffers (e.g., 0.1 M KCl) to measure exact pKa. Compare with computational predictions (ChemAxon or ACD/Labs software) and adjust for solvent dielectric constants. Cross-validate using UV-Vis spectroscopy at pH 2–6 to track deprotonation .

Q. How can in vitro assays evaluate the compound’s potential as a protease inhibitor?

Methodological Answer: The α-keto acid moiety may act as a transition-state analog. Design fluorogenic assays (e.g., using Z-VAD-FMK as a positive control, CAS 187389-52-2) to test inhibition of caspase-3. Measure IC₅₀ via kinetic fluorescence (Ex/Em 355/460 nm) and validate with molecular docking (AutoDock Vina) targeting the enzyme’s active site. Correlate activity with structural analogs like 4-fluorophenylalanine derivatives .

Q. What computational approaches predict metabolic stability of the fluorinated aromatic ring?

Methodological Answer: Simulate cytochrome P450 metabolism (CYP3A4/2D6) using Schrödinger’s MetaSite. Identify likely hydroxylation sites on the 4-fluorophenyl group and compare with in vitro microsomal assays (rat/human liver microsomes + NADPH). LC-MS/MS quantifies metabolites, while Hammett σ constants rationalize fluorine’s deactivating effect on oxidation rates .

Data Analysis & Experimental Design

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer: Prepare buffers (pH 1–9) and incubate the compound at 25–60°C. Monitor degradation via HPLC-UV (C18 column, 220 nm) at 0, 24, 48 hr. Kinetic modeling (Arrhenius equation) predicts shelf-life. Note: Fluorine’s inductive effect may enhance acid stability but accelerate hydrolysis in basic conditions due to electron withdrawal from the carbonyl .

Q. What analytical techniques quantify trace impurities from synthetic by-products?

Methodological Answer: LC-MS/MS (ESI+) identifies impurities like unreacted 4-fluorophenylacetone (MW 152.15) or dimeric side products. Use a calibration curve with internal standards (e.g., deuterated analogs) for quantification. For chiral purity, chiral HPLC (Chiralpak IA column) resolves enantiomeric impurities introduced during amino acid coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.